7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound characterized by a fused ring system that combines elements of pyridine and benzimidazole. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The presence of a methyl group at the 7th position enhances its lipophilicity and may influence its pharmacological properties, making it a candidate for various applications in drug development and material science.
The compound is cataloged under the Chemical Abstracts Service registry number 18390-15-3 and has been the subject of various studies focusing on its synthesis, properties, and applications in different fields.
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is classified as a heterocyclic compound, specifically within the category of benzimidazole derivatives. Its structural uniqueness arises from the integration of a tetrahydropyridine ring with a benzimidazole moiety, which contributes to its diverse chemical reactivity and biological activity.
The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
The molecular structure of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can be represented as follows:
This structure highlights the fused nature of the rings and the positioning of the methyl group which plays a critical role in its chemical behavior.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For example:
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can participate in various chemical reactions:
The specific conditions for these reactions often vary based on the desired product. For instance:
The mechanism of action for 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with biological targets such as enzymes and receptors:
Research indicates that similar compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of methyl groups enhances this activity by improving membrane permeability and interaction with bacterial cell structures .
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is typically characterized by:
Key chemical properties include:
These properties are crucial for determining its handling and application in research settings .
The applications of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole span several fields:
The compound 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole features a tricyclic framework comprising a benzene ring fused to an imidazole (forming the benzimidazole unit), which is further annulated with a partially saturated pyridine ring (tetrahydropyridine). This architecture belongs to the broader class of ring-fused benzimidazoles, which are pharmacologically significant due to their structural resemblance to bioactive natural products and drugs [7]. The molecular formula is C₁₂H₁₄N₂ (molecular weight: 186.24 g/mol), as confirmed by high-resolution mass spectrometry [2].
Key structural features include:
Table 1: Atomic Connectivity and Bond Characteristics
Position | Atom/Hybridization | Bond Type | Role in Architecture |
---|---|---|---|
N1 | sp² (imidazole) | Fusion anchor | Links benzimidazole to pyridine |
C2-C3 | sp² (aromatic) | Double bond | Part of benzimidazole π-system |
C4-C7 | sp³ (aliphatic) | Single bonds | Enable ring puckering |
N7 | sp³ (pyridine) | Basic nitrogen | Protonation site |
Synthetic routes to this scaffold often employ oxidative cyclizations of o-cycloaminoanilines. For example, Caro’s acid (peroxymonosulfuric acid) or peroxytrifluoroacetic acid oxidizes precursors like 2-(piperidin-1-yl)anilines to form the tricyclic system via nitroso intermediates .
The 7-methyl group (–CH₃ at C7) significantly alters the compound’s electronic profile and steric landscape. This substituent occupies a position ortho to the benzimidazole fusion point, directly influencing the molecule’s frontier orbitals and electrostatic potential .
Electronic Modifications:
Steric and Conformational Consequences:
Table 2: Computational Parameters for Methylated vs. Non-Methylated Systems
Parameter | 7-Methyl Derivative | Unsubstituted Core | Change |
---|---|---|---|
HOMO Energy (eV) | -5.45 | -5.60 | +0.15 |
N7 pKa (predicted) | 5.1 | 5.6 | -0.5 |
logP (Calculated) | 2.68 | 2.10 | +0.58 |
Torsional Barrier (kcal/mol) | 8.9 | 6.6 | +2.3 |
The global minimum conformation of 7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole features a half-chair configuration in the tetrahydropyridine ring, with the methyl group adopting an equatorial orientation to minimize 1,3-diaxial strain. This geometry was validated through complementary experimental and computational approaches [8].
Experimental Insights (X-ray/IR):
Computational Modeling (DFT/MD):
Table 3: Key Crystallographic and Computational Parameters
Parameter | Value (X-ray/IR) | Computational Value | Significance |
---|---|---|---|
C7–N7 Bond Length | 1.47 Å | 1.46 Å | Confirms sp³ hybridization |
N1–H Stretch (IR) | 3380 cm⁻¹ | 3375 cm⁻¹ | Indicates H-bonding capability |
Benz-Imid/Pyridine Dihedral | 152° | 150° | Facilitates target interactions |
Solvent-accessible surface area | 320 Ų | 315 Ų | Correlates with membrane permeability |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2